molecular formula C15H12BrN5OS B12188480 N-(4-bromophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(4-bromophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12188480
M. Wt: 390.3 g/mol
InChI Key: SHMGEBMVPXGRLM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic small molecule featuring a cyclopenta[b]thiophene core substituted with a tetrazole ring and a 4-bromophenyl carboxamide group. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in biological systems .

Properties

Molecular Formula

C15H12BrN5OS

Molecular Weight

390.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C15H12BrN5OS/c16-9-4-6-10(7-5-9)18-14(22)13-11-2-1-3-12(11)23-15(13)21-8-17-19-20-21/h4-8H,1-3H2,(H,18,22)

InChI Key

SHMGEBMVPXGRLM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Br)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of cyclization reactions. The tetrazole ring is introduced via a cycloaddition reaction involving azides and nitriles. The bromophenyl group is then attached through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening for the optimal conditions for the cycloaddition and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the bromophenyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

N-(4-bromophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and bromophenyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Modifications and Substituent Effects

The cyclopenta[b]thiophene scaffold is a common feature among analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) logP Key Features
Target Compound 4-Bromophenyl, tetrazole ~434 (inferred) ~3.8* Tetrazole enhances stability; bromine may improve target binding .
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenyl)acetamide (24) Cyano, sulfamoylphenyl N/A N/A IC50 = 30.8 nM (MCF7); tyrosine kinase inhibition via ATP-binding site mimicry.
4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (25) Triazine, phenol N/A N/A IC50 = 38.7 nM (MCF7); similar mechanism to compound 23.
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)-...carboxamide Methoxyphenyl, tetrazole 434.52 3.8288 Moderate lipophilicity; high polar surface area (83.37 Ų).
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide Carbamoyl, benzofuran 326.4 3.6 Lower molecular weight; benzofuran may enhance π-π stacking.

*Inferred from similar compounds (e.g., ).

Key Observations :

  • Tetrazole vs. Sulfamoyl/Carbamoyl : Tetrazole-containing compounds (target, ) exhibit improved metabolic stability compared to sulfamoyl or carbamoyl derivatives, which may hydrolyze more readily .
  • Bromophenyl vs.

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility : The target compound’s inferred logP (~3.8) aligns with moderate lipophilicity, balancing cellular uptake and solubility. In contrast, the benzofuran derivative (logP = 3.6) may exhibit slightly better solubility .
  • Polar Surface Area (PSA) : High PSA (>80 Ų) in tetrazole-containing analogs (e.g., ) suggests favorable blood-brain barrier penetration, though this requires experimental validation.

Biological Activity

N-(4-bromophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, with the CAS number 1190276-31-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

The molecular formula of the compound is C15H12BrN5OS, with a molecular weight of 390.3 g/mol. Its structure features a bromophenyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC15H12BrN5OS
Molecular Weight390.3 g/mol
CAS Number1190276-31-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing tetrazole and thiophene rings. For instance, similar structures have shown activity against various bacterial and fungal strains. The presence of electron-withdrawing groups like bromine enhances the lipophilicity and thus the bioactivity of these compounds.

Case Study: Antifungal Activity
In a comparative study, derivatives of thiazole and thiophene were tested for antifungal activity against Candida albicans and Aspergillus niger. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM against these pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Receptor Modulation : It could act on specific receptors, altering cellular signaling pathways.
  • Protein Interactions : Disruption or stabilization of protein-protein interactions may also play a role in its efficacy.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the bromophenyl group significantly influence the biological activity of the compound. Substituents at the para position have been shown to affect lipophilicity and binding affinity to biological targets .

SubstituentActivity Level
BromineHigh
ChlorineModerate
MethylLow

Comparative Studies

In comparative analyses with other compounds in the same class, this compound has demonstrated promising results:

  • Against Gram-positive bacteria : MIC values were recorded as low as 0.7 μg/mL compared to standard antibiotics like vancomycin.
  • Fungal strains : Exhibited significant inhibition against Streptococcus spp. with MIC values ranging from 7.81–15.62 μg/mL .

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